molecular formula C19H21ClN2O4S B13437817 S-Pentanoic Acid Tianeptine

S-Pentanoic Acid Tianeptine

Cat. No.: B13437817
M. Wt: 408.9 g/mol
InChI Key: BYPYVXCZPZLHBO-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tianeptine involves several steps, starting from the appropriate benzothiazepine derivative. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Tianeptine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tianeptine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include the metabolites MC5 and MC3, which retain some pharmacological activity similar to the parent compound .

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

5-[[(11S)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]pentanoic acid

InChI

InChI=1S/C19H21ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24)/t19-/m0/s1

InChI Key

BYPYVXCZPZLHBO-IBGZPJMESA-N

Isomeric SMILES

CN1C2=CC=CC=C2[C@@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O

Origin of Product

United States

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